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CAS No.: 5437-60-5
Cat. No.: B1208275
\ J

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-bromo-
2-nitroethanol, a key intermediate in various chemical syntheses and a degradation product of
the biocide bronopol.[1][2] This document is intended for researchers, scientists, and
professionals in drug development who require a thorough understanding of the structural
elucidation of this compound through modern spectroscopic techniques. We will delve into the
theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS) as they apply to 2-bromo-2-nitroethanol.

Introduction to 2-Bromo-2-Nitroethanol

2-Bromo-2-nitroethanol (Cz2H4BrNO:s) is a functionalized small molecule of significant interest
due to its chemical reactivity.[3] Its structure incorporates a hydroxyl group, a nitro group, and a
bromine atom, all attached to a two-carbon backbone. This unique combination of functional
groups dictates its spectroscopic behavior and provides distinct signatures for its identification
and characterization. The molecular weight of 2-bromo-2-nitroethanol is 169.96 g/mol .[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-bromo-2-nitroethanol, both *H and 3C NMR provide critical information for
structural confirmation.
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'H NMR Spectroscopy: Unveiling the Proton
Environment

The *H NMR spectrum of 2-bromo-2-nitroethanol is predicted to be relatively simple,
reflecting the three distinct proton environments in the molecule: the hydroxyl proton (-OH), the
methine proton (-CH), and the methylene protons (-CHz).

Predicted *H NMR Data:
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] Predicted
Predicted

Proton ] ) Predicted Coupling .
) Chemical Shift o Rationale
Assignment Multiplicity Constant (J,

(3, ppm) Hz)

The chemical
shift is
concentration

Variable (2.0 - ) and solvent

-OH Singlet (broad) N/A

5.0) dependent;
proton exchange
often leads to a

broad singlet.

This proton is
deshielded by
the adjacent
electron-
withdrawing
-CH(Br)(NOz) ~6.0-6.5 Triplet ~6-8 b-romlne and
nitro groups. It
will be split into a
triplet by the two
neighboring
methylene

protons.

These protons
are deshielded
by the adjacent
hydroxyl group
-CH2(OH) ~40-45 Doublet 68 and the C-Br/C-
NO:2 carbon.
They will be split
into a doublet by
the neighboring

methine proton.
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Note: These are predicted values based on the analysis of similar structures. Actual
experimental values may vary based on solvent and other experimental conditions. A
commercially available sample of 2-bromo-2-nitroethanol has a reported *H-NMR spectrum
that corresponds to its assigned structure.[4]

Experimental Protocol for tH NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-bromo-2-nitroethanol in 0.5-0.7
mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. The
choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl
proton.

e Instrument Setup:

o Use a 400 MHz or higher field NMR spectrometer for better resolution.

o Tune and shim the instrument to ensure a homogeneous magnetic field.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

[e]

Phase the spectrum to obtain pure absorption peaks.

[e]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS, at 0 ppm).

[e]

Integrate the peaks to determine the relative ratios of the different types of protons.

o

Analyze the multiplicities and coupling constants to establish the connectivity of the
protons.

3C NMR Spectroscopy: Mapping the Carbon Skeleton
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The 3C NMR spectrum of 2-bromo-2-nitroethanol is expected to show two distinct signals,
corresponding to the two carbon atoms in different chemical environments.

Predicted 3C NMR Data:

] Predicted Chemical Shift ]
Carbon Assignment Rationale

(3, ppm)

This carbon is significantly
deshielded due to the direct
attachment of two highly

-C(Br)(NO2) ~80-90 _ _
electronegative substituents,
the bromine atom and the nitro
group.

This carbon is deshielded by

-CH2(OH) ~65-75

the attached hydroxyl group.

Note: These are predicted values. For comparison, the carbon attached to bromine in 2-bromo-
2-methylpropane appears at 62.5 ppm, and the carbons of the methyl groups are at 36.4 ppm.

[5]
Experimental Protocol for 3C NMR Spectroscopy:

o Sample Preparation: Prepare a more concentrated sample than for *H NMR, typically 20-50
mg of 2-bromo-2-nitroethanol in 0.5-0.7 mL of a deuterated solvent.

e Instrument Setup:
o Use a spectrometer with a broadband probe.

o Set the spectral width to encompass the expected range for carbon chemical shifts (e.g.,
0-200 ppm).

o Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for

each carbon.

» Data Processing:
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o Process the data similarly to the *H NMR spectrum (Fourier transform, phasing, and

calibration).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule. The IR spectrum of 2-bromo-2-nitroethanol will be characterized by absorption
bands corresponding to the O-H, C-H, NO2z, and C-Br bonds.

Predicted IR Absorption Bands:
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Predicted
Functional Group Wavenumber Intensity Rationale
(cm™)

Characteristic of the

stretching vibration of
O-H (alcohol) 3200 - 3600 Strong, Broad the hydroxyl group,

broadened due to

hydrogen bonding.

Stretching vibrations
) of the C-H bonds in
C-H (alkane) 2850 - 3000 Medium
the methylene and

methine groups.

Asymmetric and
symmetric stretching
vibrations of the nitro
_ 1530 - 1560 and 1340 _
NOz2 (nitro group) 1370 Strong group, respectively.
These are typically
strong and sharp

absorptions.

Stretching vibration of
C-0O (alcohol) 1000 - 1260 Strong the carbon-oxygen
single bond.

Stretching vibration of
C-Br (bromoalkane) 500 - 600 Medium to Strong the carbon-bromine
bond.

Experimental Protocol for IR Spectroscopy:
e Sample Preparation:

o Neat Liquid: If 2-bromo-2-nitroethanol is a liquid, a thin film can be prepared by placing a
drop of the sample between two salt plates (e.g., NaCl or KBr).
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o Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR
absorption in the regions of interest (e.g., CCls or CS2).

e Instrument Setup:

o Use a Fourier Transform Infrared (FTIR) spectrometer.

o Record a background spectrum of the salt plates or the solvent.
» Data Acquisition and Processing:

o Acquire the sample spectrum.

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used for both identification and structural elucidation.

Predicted Mass Spectrometry Data:

e Molecular lon Peak ([M]*): The electron ionization (EI) mass spectrum is expected to show a
molecular ion peak. Due to the presence of bromine, this peak will appear as a doublet with
a characteristic isotopic pattern for bromine (“°Br and 8!Br are in an approximate 1:1 ratio).
Therefore, peaks should be observed at m/z 169 and 171.

e [M-H]~ lon: In a negative ion mode, such as electrospray ionization (ESI), the deprotonated
molecule [M-H]~ would be observed. An LCMS analysis of a degradation product of
bronopol, identified as 2-bromo-2-nitroethanol, showed a peak at m/z 167.59 in negative
mode, which is consistent with the [M-H]~ ion.

o Key Fragmentation Pathways: Under EI conditions, the molecule is expected to fragment in
a predictable manner. Common fragmentation pathways could include:
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[e]

Loss of a bromine radical (Br) to give a fragment at m/z 90.

o

Loss of a nitro group (*NO2) to give a fragment at m/z 123 and 125 (retaining the bromine
isotopic pattern).

o

Loss of formaldehyde (CH20) from the molecular ion.

[¢]

Alpha-cleavage adjacent to the hydroxyl group.

Experimental Protocol for Mass Spectrometry (EI-MS):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or a gas chromatograph (GC-MS).

« lonization: lonize the sample using a high-energy electron beam (typically 70 eV).

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance
versus m/z.

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Visualizing Molecular Structure and Fragmentation

To further aid in the understanding of the structure and behavior of 2-bromo-2-nitroethanol
under mass spectrometric conditions, the following diagrams are provided.

Caption: Molecular structure of 2-bromo-2-nitroethanol.
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Caption: Predicted major fragmentation pathways for 2-bromo-2-nitroethanol in EI-MS.

Conclusion

The structural elucidation of 2-bromo-2-nitroethanol is readily achievable through a
combination of NMR, IR, and MS techniques. Each method provides a unique and
complementary piece of the structural puzzle. *H and 3C NMR define the carbon-hydrogen
framework, IR spectroscopy identifies the key functional groups, and mass spectrometry
confirms the molecular weight and provides insight into the molecule's stability and
fragmentation. The predicted data and experimental protocols outlined in this guide serve as a
comprehensive resource for the successful characterization of this important chemical
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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